molecular formula C11H15N3O B2380577 N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2305503-33-5

N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide

Cat. No.: B2380577
CAS No.: 2305503-33-5
M. Wt: 205.261
InChI Key: JDGRTLRXUCJIHW-UHFFFAOYSA-N
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Description

N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a pyridine ring, and a prop-2-enamide group. This compound is often used as a catalyst in various chemical reactions due to its nucleophilic properties.

Preparation Methods

The synthesis of N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the oxidation of pyridine to form a 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to produce the desired compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .

Chemical Reactions Analysis

N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide exerts its effects is primarily through its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. This makes it an effective catalyst for esterification and other nucleophilic substitution reactions .

Comparison with Similar Compounds

N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide can be compared to other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyridin-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-11(15)13-8-9-7-10(14(2)3)5-6-12-9/h4-7H,1,8H2,2-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGRTLRXUCJIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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